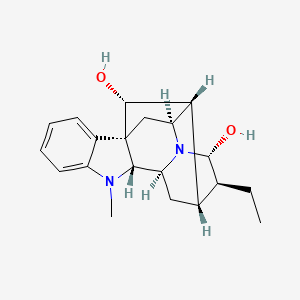
Ajmalan-17,21-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ajmalan-17,21-diol is a naturally occurring indole alkaloid found primarily in the roots of the Rauwolfia serpentina plant. It is known for its significant pharmacological properties, particularly its role as an anti-arrhythmic agent. The compound has a molecular formula of C20H26N2O2 and a molecular weight of 326.43 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ajmalan-17,21-diol can be synthesized through various chemical routes, often involving the extraction from Rauwolfia serpentina followed by purification processes. One common method involves the use of high-performance liquid chromatography (HPLC) to separate the compound from other alkaloids present in the plant .
Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from Rauwolfia serpentina. The roots of the plant are harvested, dried, and then subjected to solvent extraction. The crude extract is then purified using techniques such as HPLC to isolate this compound .
Analyse Chemischer Reaktionen
Types of Reactions: Ajmalan-17,21-diol undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound into its corresponding ketone or aldehyde derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the indole nitrogen or the hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Wissenschaftliche Forschungsanwendungen
Ajmalan-17,21-diol has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex alkaloids.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Primarily used as an anti-arrhythmic agent to manage various forms of tachycardia.
Industry: Employed in the production of pharmaceuticals and as a research tool in drug development.
Wirkmechanismus
Ajmalan-17,21-diol exerts its effects primarily by blocking sodium channels in cardiac cells. This action prolongs the action potential and refractory period, thereby stabilizing abnormal heart rhythms. The compound has a high affinity for the Nav 1.5 sodium channel, which is crucial for its anti-arrhythmic properties .
Vergleich Mit ähnlichen Verbindungen
Ajmalan-17,21-diol is often compared with other indole alkaloids such as:
Reserpine: Known for its antihypertensive properties.
Yohimbine: Acts as an adrenergic α2 receptor antagonist.
Ajmalicine: Another alkaloid with cardiovascular effects.
Uniqueness: this compound is unique due to its specific action on sodium channels, making it particularly effective as an anti-arrhythmic agent. Unlike reserpine and yohimbine, which have broader pharmacological effects, this compound is more targeted in its action .
Eigenschaften
Molekularformel |
C20H26N2O2 |
|---|---|
Molekulargewicht |
326.4 g/mol |
IUPAC-Name |
(1R,9R,10S,12R,13S,14R,16S,17R,18R)-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol |
InChI |
InChI=1S/C20H26N2O2/c1-3-10-11-8-14-17-20(12-6-4-5-7-13(12)21(17)2)9-15(16(11)18(20)23)22(14)19(10)24/h4-7,10-11,14-19,23-24H,3,8-9H2,1-2H3/t10-,11-,14-,15-,16+,17-,18+,19+,20+/m0/s1 |
InChI-Schlüssel |
CJDRUOGAGYHKKD-OVXZWHIBSA-N |
Isomerische SMILES |
CC[C@H]1[C@@H]2C[C@H]3[C@H]4[C@@]5(C[C@@H]([C@@H]2[C@H]5O)N3[C@@H]1O)C6=CC=CC=C6N4C |
Kanonische SMILES |
CCC1C2CC3C4C5(CC(C2C5O)N3C1O)C6=CC=CC=C6N4C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]propanoyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid](/img/structure/B13395599.png)
![tert-butyl N-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexyl]carbamate](/img/structure/B13395604.png)
![4-O-[2-(tert-butylsulfonylamino)-2-phenylethyl] 1-O-methyl but-2-enedioate;4-O-[2-(cyclohexylmethylsulfonylamino)-2-phenylethyl] 1-O-methyl but-2-enedioate;4-O-[2-(cyclohexylsulfonylamino)-2-phenylethyl] 1-O-methyl but-2-enedioate;4-O-[2-(2,2-dimethylpropylsulfonylamino)-2-phenylethyl] 1-O-methyl but-2-enedioate;4-O-[2-(ethylsulfonylamino)-2-phenylethyl] 1-O-methyl but-2-enedioate;4-O-[2-(methanesulfonamido)-2-phenylethyl] 1-O-methyl but-2-enedioate;1-O-methyl 4-O-[2-(2-methylpropylsulfonylamino)-2-phenylethyl] but-2-enedioate;1-O-methyl 4-O-[2-phenyl-2-(propan-2-ylsulfonylamino)ethyl] but-2-enedioate](/img/structure/B13395610.png)
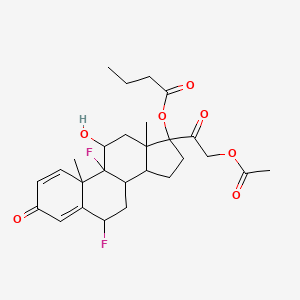

![Tert-butyl 7-[3-(4-fluorophenyl)-1-isopropyl-2,3-dihydroindol-2-YL]-3,5-dihydroxyhept-6-enoate](/img/structure/B13395616.png)
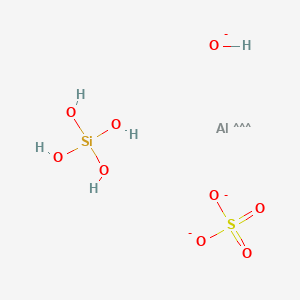

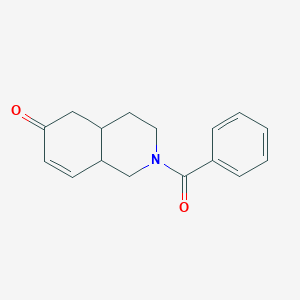
![Azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B13395641.png)
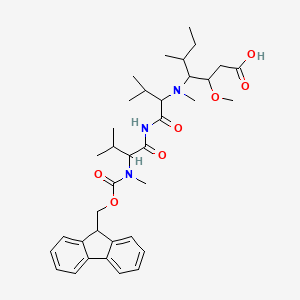

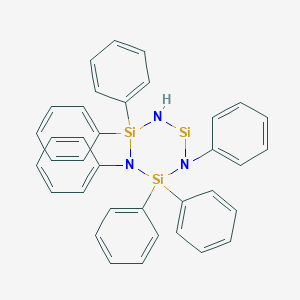
![(3aS,4S,6aR)-4-(iodomethyl)-6-methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole](/img/structure/B13395684.png)
